Insulin-glulisine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

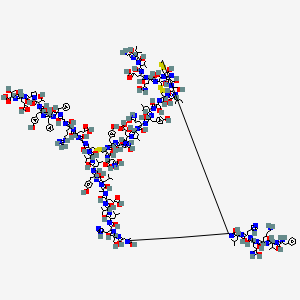

Insulin glulisine is a rapid-acting insulin analogue used primarily for the management of diabetes mellitus. It is designed to mimic the body’s natural insulin response to meals, helping to control blood glucose levels more effectively. Insulin glulisine differs from human insulin by the substitution of asparagine at position B3 with lysine and lysine at position B29 with glutamic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Insulin glulisine is synthesized using recombinant DNA technology. The gene encoding insulin glulisine is inserted into a suitable host, typically Escherichia coli or Saccharomyces cerevisiae, which then produces the insulin analogue. The process involves fermentation, purification, and refolding of the protein to achieve the correct three-dimensional structure .

Industrial Production Methods: Industrial production of insulin glulisine involves large-scale fermentation in bioreactors, followed by multiple purification steps including chromatography and filtration. The final product is formulated with excipients to ensure stability and efficacy. The production process is tightly regulated to maintain high standards of purity and consistency .

Analyse Chemischer Reaktionen

Structural Modifications and Functional Implications

Insulin glulisine (IGlu) differs from human insulin by two critical substitutions:

-

B3 asparagine → lysine

-

B29 lysine → glutamic acid

These changes reduce the protein’s isoelectric point (pI) from 5.5 to 5.1, enhancing solubility at physiological pH . The B3Lys substitution introduces electrostatic repulsion between monomers, while B29Glu alters the dimerization interface .

| Modification | Impact |

|---|---|

| B3Asn → B3Lys | Reduces hexamer formation via steric/electrostatic effects |

| B29Lys → B29Glu | Disrupts dimerization, accelerating dissociation into monomers |

Receptor Binding and Signaling Pathways

Insulin glulisine binds to the insulin receptor (IR), triggering tyrosine kinase activity in the β-subunit. This activates downstream substrates like IRS-1/IRS-2, PI3K/Akt, and GLUT4 .

Comparative Binding Affinity

| Parameter | Insulin Glulisine | Regular Human Insulin (RHI) |

|---|---|---|

| Insulin receptor affinity | 0.70× RHI | Baseline |

| IGF-1 receptor affinity | 4–5× lower than RHI | Baseline |

Key findings:

-

Reduced IRS-1 activation (6–10× lower than RHI) but preserved IRS-2 activation

-

Lower mitogenic potential via IGF-1 receptor compared to RHI

-

Comparable DNA synthesis stimulation to RHI in cardiac myoblasts

Self-Association Dynamics

The structural changes in IGlu directly affect its aggregation state:

-

Hexamer Formation :

-

Monomer Stability :

Pharmacokinetic Consequences

| Parameter | Insulin Glulisine | Regular Human Insulin |

|---|---|---|

| Onset of action | ~15 minutes | ~30 minutes |

| Peak concentration | 60 minutes | 2–4 hours |

| Duration of action | 2–4 hours | 5–8 hours |

| Biological half-life | 42 minutes | ~100 minutes |

The rapid dissociation of IGlu hexamers into monomers enables faster absorption and shorter duration, critical for postprandial glucose control .

Experimental Validation of Structural Effects

X-ray crystallography revealed:

-

Electrostatic Surface : Altered charge distribution due to B3Lys and B29Glu substitutions

-

Dimer Interface : Reduced hydrogen bonding between monomers compared to native insulin

-

Flexibility : Increased mobility in the B-chain C-terminal region, facilitating dissociation

Implications for Therapy

The chemical modifications achieve:

-

Rapid Absorption : Faster onset due to monomeric predominance

-

Reduced Mitogenicity : Lower IGF-1 receptor affinity minimizes proliferative risks

-

Improved Mealtime Control : Mimics physiological postprandial insulin spikes

These properties make IGlu a preferred option for managing hyperglycemia in diabetes, particularly in scenarios requiring precise glycemic control.

Wissenschaftliche Forschungsanwendungen

Pharmacodynamics and Mechanism of Action

Insulin glulisine has a unique molecular structure that allows it to act more quickly than regular human insulin. It achieves an onset of action within approximately 20 minutes and has a duration of action lasting about 4 hours, making it suitable for bolus administration before or after meals . This rapid action helps in managing postprandial hyperglycemia effectively.

Key Pharmacodynamic Properties:

- Onset of Action : ~20 minutes.

- Peak Action : Approximately 1 hour post-administration.

- Duration of Action : 4 hours.

- Bioavailability : Comparable to other rapid-acting insulins like insulin aspart and lispro .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of insulin glulisine in controlling blood glucose levels in both type 1 and type 2 diabetes patients. A notable randomized controlled trial showed that patients using insulin glulisine experienced a statistically significant reduction in hemoglobin A1c levels compared to those using regular human insulin, with reductions of -0.46% versus -0.30%, respectively . Additionally, insulin glulisine has been shown to reduce postprandial blood glucose levels more effectively than regular insulin .

Comparative Studies:

- Insulin Glulisine vs. Regular Human Insulin : Better glycemic control with lower rates of hypoglycemia .

- Insulin Glulisine vs. Insulin Lispro : Similar efficacy with potential benefits in reducing daily insulin requirements .

Safety Profile

Insulin glulisine is generally well-tolerated, with a safety profile comparable to other rapid-acting insulins. The incidence of severe hypoglycemia is lower when using insulin glulisine compared to regular human insulin, making it a safer option for patients at high risk for hypoglycemic episodes . Adverse effects primarily include localized allergic reactions and mild hypoglycemia.

Innovative Delivery Systems

Recent advancements in drug delivery systems have explored alternative methods for administering insulin glulisine, enhancing its therapeutic effectiveness:

Continuous Subcutaneous Insulin Infusion (CSII)

- Insulin glulisine can be effectively used in CSII, providing stable glycemic control while minimizing the risk of hypoglycemia compared to multiple daily injections .

- Studies indicate that CSII with insulin glulisine improves patient satisfaction and quality of life due to its convenience and effectiveness .

Nasal Delivery Systems

- Research has investigated nasal delivery systems using chitosan-based microparticles for insulin administration, showing promising results in terms of bioavailability and sustained release profiles .

- These systems could offer non-invasive alternatives for patients who prefer not to use injections.

Pulmonary Delivery Systems

- Novel formulations using solid lipid nanoparticles for pulmonary delivery have shown enhanced bioavailability and prolonged hypoglycemic effects, indicating potential for non-invasive administration routes .

Case Studies

Several case studies have documented the successful application of insulin glulisine in various clinical settings:

- Case Study on Type 1 Diabetes Management :

- Switching from Regular Insulin :

Wirkmechanismus

Insulin glulisine exerts its effects by binding to insulin receptors on the surface of cells, particularly in muscle and adipose tissue. This binding activates the insulin receptor, a tyrosine kinase, which then triggers a cascade of downstream signaling pathways. These pathways promote glucose uptake, glycogen synthesis, and lipid metabolism. The rapid action of insulin glulisine is due to its reduced tendency to form hexamers, allowing it to be absorbed more quickly into the bloodstream .

Vergleich Mit ähnlichen Verbindungen

- Insulin lispro

- Insulin aspart

- Regular human insulin

Comparison:

- Insulin glulisine vs. Insulin lispro: Both are rapid-acting insulins, but insulin glulisine has a slightly faster onset of action.

- Insulin glulisine vs. Insulin aspart: Insulin glulisine and insulin aspart have similar pharmacokinetic profiles, but insulin glulisine may offer more flexibility in dosing.

- Insulin glulisine vs. Regular human insulin: Insulin glulisine acts more quickly than regular human insulin, making it more suitable for controlling postprandial blood glucose spikes .

Insulin glulisine’s unique amino acid substitutions confer its rapid-acting properties, distinguishing it from other insulin analogues and making it a valuable tool in diabetes management.

Eigenschaften

Molekularformel |

C258H384N64O78S6 |

|---|---|

Molekulargewicht |

5823 g/mol |

IUPAC-Name |

4-[[2-[[[6-[[2-[[2-[[2-[[6-amino-2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxyhexylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-88-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxyethylidene)amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-77-butan-2-yl-24,56-bis(2-carboxyethyl)-47-[N-(1-carboxy-3-hydroxy-3-iminopropyl)-C-hydroxycarbonimidoyl]-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosahydroxy-83-(1-hydroxyethyl)-53-(2-hydroxy-2-iminoethyl)-62-(3-hydroxy-3-iminopropyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononaconta-7,10,13,16,19,22,25,28,31,34,37,40,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosaen-42-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-5-[5-carbamimidamido-1-[2-[1-[1-[1-[1-[2-[N-[4-carboxy-1-(1-carboxy-2-hydroxypropyl)imino-1-hydroxybutan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-2-hydroxyethyl]imino-1-hydroxypentan-2-yl]imino-5-hydroxypentanoic acid |

InChI |

InChI=1S/C258H384N64O78S6/c1-29-132(23)206(313-193(338)105-260)253(394)317-205(131(21)22)250(391)289-160(75-83-200(348)349)219(360)283-157(71-79-190(264)335)223(364)308-184-117-404-405-118-185-244(385)305-179(112-324)241(382)295-164(90-124(7)8)227(368)296-170(97-141-53-61-147(329)62-54-141)230(371)284-156(70-78-189(263)334)220(361)291-163(89-123(5)6)225(366)285-159(74-82-199(346)347)222(363)303-176(103-191(265)336)236(377)299-172(99-143-57-65-149(331)66-58-143)233(374)309-183(243(384)304-177(256(397)398)104-192(266)337)116-403-402-115-182(215(356)273-108-194(339)278-154(72-80-197(342)343)218(359)281-152(51-42-86-271-258(267)268)213(354)272-109-195(340)279-168(95-139-46-36-32-37-47-139)229(370)298-169(96-140-48-38-33-39-49-140)232(373)300-173(100-144-59-67-150(332)68-60-144)239(380)320-209(136(27)327)255(396)322-87-43-52-187(322)247(388)286-161(76-84-201(350)351)224(365)321-210(137(28)328)257(399)400)311-251(392)204(130(19)20)316-237(378)166(92-126(11)12)293-231(372)171(98-142-55-63-148(330)64-56-142)297-226(367)162(88-122(3)4)290-211(352)134(25)277-216(357)158(73-81-198(344)345)288-249(390)203(129(17)18)315-238(379)167(93-127(13)14)294-235(376)175(102-146-107-270-121-276-146)302-240(381)178(111-323)280-196(341)110-274-214(355)181(114-401-406-119-186(310-245(184)386)246(387)319-208(135(26)326)254(395)306-180(113-325)242(383)318-207(133(24)30-2)252(393)312-185)307-228(369)165(91-125(9)10)292-234(375)174(101-145-106-269-120-275-145)301-221(362)155(69-77-188(262)333)282-217(358)153(50-40-41-85-259)287-248(389)202(128(15)16)314-212(353)151(261)94-138-44-34-31-35-45-138/h31-39,44-49,53-68,106-107,120-137,151-187,202-210,323-332H,29-30,40-43,50-52,69-105,108-119,259-261H2,1-28H3,(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H2,266,337)(H,269,275)(H,270,276)(H,272,354)(H,273,356)(H,274,355)(H,277,357)(H,278,339)(H,279,340)(H,280,341)(H,281,359)(H,282,358)(H,283,360)(H,284,371)(H,285,366)(H,286,388)(H,287,389)(H,288,390)(H,289,391)(H,290,352)(H,291,361)(H,292,375)(H,293,372)(H,294,376)(H,295,382)(H,296,368)(H,297,367)(H,298,370)(H,299,377)(H,300,373)(H,301,362)(H,302,381)(H,303,363)(H,304,384)(H,305,385)(H,306,395)(H,307,369)(H,308,364)(H,309,374)(H,310,386)(H,311,392)(H,312,393)(H,313,338)(H,314,353)(H,315,379)(H,316,378)(H,317,394)(H,318,383)(H,319,387)(H,320,380)(H,321,365)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,397,398)(H,399,400)(H4,267,268,271) |

InChI-Schlüssel |

RCHHVVGSTHAVPF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C1C(=NC2CSSCC(C(=NC(CSSCC(C(=NCC(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C2O)CO)O)CC(C)C)O)CC3=CC=C(C=C3)O)O)CCC(=N)O)O)CC(C)C)O)CCC(=O)O)O)CC(=N)O)O)CC4=CC=C(C=C4)O)O)C(=NC(CC(=N)O)C(=O)O)O)C(=NCC(=NC(CCC(=O)O)C(=NC(CCCNC(=N)N)C(=NCC(=NC(CC5=CC=CC=C5)C(=NC(CC6=CC=CC=C6)C(=NC(CC7=CC=C(C=C7)O)C(=NC(C(C)O)C(=O)N8CCCC8C(=NC(CCC(=O)O)C(=NC(C(C)O)C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(C)C)O)CC(C)C)O)CC9=CC=C(C=C9)O)O)CC(C)C)O)C)O)CCC(=O)O)O)C(C)C)O)CC(C)C)O)CC2=CN=CN2)O)CO)O)O)N=C(C(CC(C)C)N=C(C(CC2=CN=CN2)N=C(C(CCC(=N)O)N=C(C(CCCCN)N=C(C(C(C)C)N=C(C(CC2=CC=CC=C2)N)O)O)O)O)O)O)C(=NC(C(=NC(C(=N1)O)CO)O)C(C)O)O)O)N=C(C(CCC(=N)O)N=C(C(CCC(=O)O)N=C(C(C(C)C)N=C(C(C(C)CC)N=C(CN)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.